molecular formula C12H13N3O B13543556 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B13543556
M. Wt: 215.25 g/mol
InChI Key: FPNWAEPWAWPPKQ-UHFFFAOYSA-N
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Description

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring fused with a cyclobutyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several methods. One common approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid (PTSA) and ZnCl2 can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline involves its ability to act as a ligand, chelator, and catalyst in biochemical and physiological processes. As a ligand, it binds to metal ions and forms complexes that can participate in various reactions. As a chelator, it binds to metal ions and forms stable complexes. As a catalyst, it promotes the formation of new bonds between molecules and increases the rate of chemical reactions.

Comparison with Similar Compounds

Uniqueness: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand, chelator, and catalyst makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)aniline

InChI

InChI=1S/C12H13N3O/c13-10-6-2-5-9(7-10)11-14-12(16-15-11)8-3-1-4-8/h2,5-8H,1,3-4,13H2

InChI Key

FPNWAEPWAWPPKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N

Origin of Product

United States

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